Acetyl chloride

Catalog No.
S583441
CAS No.
75-36-5
M.F
C2H3ClO
CH3COCl
C2ClH3O
M. Wt
78.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl chloride

CAS Number

75-36-5

Product Name

Acetyl chloride

IUPAC Name

acetyl chloride

Molecular Formula

C2H3ClO
CH3COCl
C2ClH3O

Molecular Weight

78.50 g/mol

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3

InChI Key

WETWJCDKMRHUPV-UHFFFAOYSA-N

SMILES

CC(=O)Cl

Solubility

Reaction (NTP, 1992)
Decomposed violently by water or alcohol
Miscible with benzene, chloroform, ether, glacial acetic acid, petroleum ether
Miscible with ether, acetone, benzene, chloroform; soluble in carbon tetrachloride
Soluble in ether, acetone, acetic acid
Solubility in water: reaction

Synonyms

Acetic Acid Chloride; Acetic Chloride; Ethanoyl Chloride; AcCl

Canonical SMILES

CC(=O)Cl

Acylation Agent

Acetyl chloride functions as a potent acylating agent, meaning it introduces the "acetyl group" (CH3CO-) into organic molecules. This process, called acetylation, plays a crucial role in synthesizing various compounds vital for scientific research, including:

  • Pharmaceuticals: Acetylation is used to modify the properties of drugs, affecting their solubility, stability, and targeting specific areas in the body . This allows researchers to develop new drugs or improve existing ones.
  • Dyes: Acetyl chloride helps create specific functional groups in dye molecules, influencing their color and binding properties . This aids in designing dyes for various applications, such as biological staining and material coloring.
  • Perfumes: Acetyl chloride plays a role in synthesizing certain aroma molecules, contributing to the fragrance profile of perfumes . This allows researchers to develop unique and desired scents.
  • Agrochemicals: Acetyl chloride is used in the synthesis of some herbicides and fungicides, modifying their properties for specific applications in agriculture . This helps researchers develop effective tools for crop protection.

Friedel-Crafts Reactions

Acetyl chloride serves as a vital reactant in Friedel-Crafts reactions, a class of organic reactions used to introduce an "acyl group" into aromatic rings. This reaction allows researchers to:

  • Synthesize novel organic compounds: The introduction of the acetyl group can lead to the formation of new molecules with diverse functionalities, valuable for various research areas .
  • Study reaction mechanisms: By understanding how acetyl chloride interacts with aromatic rings in Friedel-Crafts reactions, researchers can gain insights into the fundamental principles governing organic reactions .

Beyond the specific applications mentioned above, acetyl chloride is often utilized as a general reagent for introducing the acetyl group into various organic molecules. This modification can:

  • Enhance the stability of certain molecules by protecting specific functional groups from unwanted reactions .
  • Alter the reactivity of molecules, allowing researchers to study their behavior in different chemical environments .
  • Investigate the role of specific functional groups in various biological or chemical processes by selectively modifying them with the acetyl group .

Acetyl chloride, also known as ethanoyl chloride, is an organic compound with the chemical formula CH3COCl\text{CH}_3\text{COCl}. It is classified as an acyl chloride, derived from acetic acid through the replacement of the hydroxyl group with a chlorine atom. This colorless liquid has a pungent odor and is highly reactive, particularly with moisture, leading to the release of hydrochloric acid and acetic acid fumes, which are corrosive and toxic . Acetyl chloride has a boiling point of 52 °C and a melting point of -112 °C, making it a volatile substance with significant industrial applications .

Acetyl chloride is a hazardous compound due to its following properties:

  • Toxicity: Corrosive to skin, eyes, and respiratory system. Can cause severe burns and lung damage upon exposure [].
  • Flammability: Highly flammable liquid and vapor. Ignites readily and poses a fire hazard [].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes, which are toxic and corrosive [].
, primarily through nucleophilic substitution mechanisms. Key reactions include:

  • Hydrolysis: Reacts with water to form acetic acid and hydrochloric acid.

    CH3COCl+H2OCH3COOH+HCl\text{CH}_3\text{COCl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HCl}
  • Formation of Esters: Reacts with alcohols to produce esters and hydrochloric acid.

    CH3COCl+R OHCH3COOR+HCl\text{CH}_3\text{COCl}+\text{R OH}\rightarrow \text{CH}_3\text{COOR}+\text{HCl}
  • Formation of Amides: Reacts with amines to yield amides.

    CH3COCl+R NH2CH3CONH2+HCl\text{CH}_3\text{COCl}+\text{R NH}_2\rightarrow \text{CH}_3\text{CONH}_2+\text{HCl}

These reactions illustrate the compound's utility in organic synthesis, particularly in acetylation processes .

Acetyl chloride can be synthesized using several methods:

  • Reaction of Acetic Anhydride with Hydrogen Chloride: This method involves bubbling dry hydrogen chloride gas through acetic anhydride.
  • Chlorination of Acetic Acid: Reacting acetic acid with chlorinating agents like phosphorus trichloride or thionyl chloride yields acetyl chloride.
  • Direct Chlorination: Chlorination of solid acetaldehyde under UV light at low temperatures can also produce acetyl chloride.
  • Other Methods: Reactions involving carbon tetrachloride and glacial acetic acid in the presence of catalysts or sulfuryl chloride with calcium acetate are alternative synthetic routes .

Acetyl chloride is widely used in organic synthesis for:

  • Acetylation Reactions: It introduces acetyl groups into various substrates, including amines and alcohols.
  • Friedel-Crafts Acylation: Utilized to acylate aromatic compounds, forming ketones such as acetophenone.
  • Synthesis of Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds and agrochemicals.

Due to its reactivity, it is also employed in laboratory settings for producing other chemical derivatives .

Studies on the interactions of acetyl chloride primarily focus on its reactivity with biological molecules and other chemicals. Its corrosive nature means it reacts vigorously with moisture and organic solvents, often producing hazardous fumes. Research indicates that careful handling is essential to avoid adverse reactions that could lead to toxic exposure or environmental contamination .

Acetyl chloride shares similarities with other acyl chlorides but exhibits unique properties due to its specific structure. Below is a comparison table highlighting acetyl chloride alongside related compounds:

CompoundChemical FormulaBoiling Point (°C)Unique Features
Acetyl ChlorideCH₃COCl52Highly reactive; used extensively in organic synthesis
Benzoyl ChlorideC₆H₅COCl197Aromatic acyl chloride; used in Friedel-Crafts reactions
Propionyl ChlorideCH₃CH₂COCl78Derived from propionic acid; less volatile than acetyl chloride
Butyryl ChlorideCH₃(CH₂)₂COCl112Larger alkyl chain; used in similar applications as acetyl chloride

The unique reactivity of acetyl chloride makes it particularly valuable for introducing acetyl groups into organic molecules while being more volatile than its longer-chain counterparts .

Physical Description

Acetyl chloride appears as a colorless, fuming liquid with a pungent odor. Density 9.2 lb / gal. Flash point 40 °F. Vapor, which is heavier than air, irritates the eyes and mucous membranes. Corrosive to metals and tissue.
Liquid
Colorless fuming liquid; [HSDB] Pungent odor; [Merck Index]
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Liquid
Colorless fuming liquid

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

77.9872424 g/mol

Monoisotopic Mass

77.9872424 g/mol

Boiling Point

123.6 °F at 760 mmHg (NTP, 1992)
51 °C

Flash Point

40 °F (NTP, 1992)
4 °C
5 °C (41 °F) - closed cup
4 °C (40 °F) - closed cup
5 °C c.c.

Heavy Atom Count

4

Vapor Density

2.7 2.1 at 100 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.70 (Air = 1)
Relative vapor density (air = 1): 2.7

Density

1.1039 at 69.8 °F (USCG, 1999) - Denser than water; will sink
1.1051g/cu cm at 20 °C
Saturated liquid density: 68.849 Lb/cu ft at 70 °F
Saturated vapor density: 0.06130 Lb/cu ft at 70 °F
Relative density (water = 1): 1.11

LogP

-0.47

Odor

Pungent odor
Sharp odo

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, hydrogen chloride gas.
May decompose during preparation. ... When heated to decomposition it emits highly toxic fumes of phosgene and /chloride/.

Melting Point

-170 °F (NTP, 1992)
-112.7 °C
-112 °C

UNII

QD15RNO45K

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

135 mmHg at 45.5 °F (NTP, 1992)
287.0 [mmHg]
287 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 32

Pictograms

Flammable

Flammable;Corrosive

Impurities

Acetyl chloride frequently contains 1-2% by weight of acetic acid or hydrochloric acid. Phosphorus or sulfur-containing acids may also be present in the commercial material.

Other CAS

75-36-5

Wikipedia

Acetyl chloride
Spermidine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Prepared from acetic acid and chlorine in the presence of phosphorus; from acetic acid and salts of chlorosulfonic acid; from sodium acetate and sulfuryl chloride. ... Lab preparation from acetic anhydride and calcium chloride.
By mixing glacial acetic acid and phosphorus trichloride in the cold and heating a short time to drive off hydrochloric acid. The acetyl chloride is then distilled.
The normal industrial method involves reaction of acetic anhydride with anhydrous hydrogen chloride. On the laboratory scale, it can be produced from acetic acid and reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride.
Acetyl chloride was formerly manufactured by the action of thionyl chloride, Cl2OS, on gray acetate of lime, but this route has been largely supplanted by the reaction of sodium acetate or acetic acid and phosphorus trichloride.
Other acetyl chloride preparations include: the reaction of acetic acid and chlorinated ethylenes in the presence of ferric chloride; a combination of benzyl chloride and acetic acid at 85% yield; conversion of ethylidene dichloride, in 91% yield; and decomposition of ethyl acetate by the action of phosgene ... .

General Manufacturing Information

Not Known or Reasonably Ascertainable
Acetyl chloride: ACTIVE
Acetyl chloride is normally consumed at the site of generation since transportation and storage are difficult.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Keep away from water. Never allow product to get in contact with water during storage. Hydrolyzes readily. Handle and store under inert gas.
Separate from alcohols, alkalies, amines, and strong oxidizing materials. Store in a cool, dry well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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